3-Iodopropyl acetate

Descripción general

Descripción

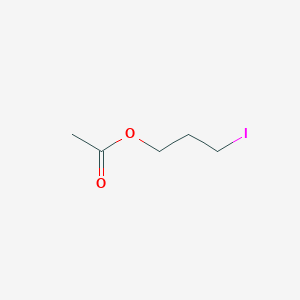

3-Iodopropyl acetate is a chemical compound with the molecular formula C5H9IO2 . It is also known by other names such as 3-iodo-1-propanol acetate and 1-Propanol, 3-iodo-, acetate .

Molecular Structure Analysis

The molecular structure of 3-Iodopropyl acetate consists of 5 carbon atoms, 9 hydrogen atoms, 1 iodine atom, and 2 oxygen atoms . The average mass of the molecule is 228.028 Da and the monoisotopic mass is 227.964722 Da .Physical And Chemical Properties Analysis

3-Iodopropyl acetate has a density of 1.7±0.0 g/cm3 and a boiling point of 203.8±0.0 °C at 760 mmHg . Its vapour pressure is 0.3±0.0 mmHg at 25°C and it has an enthalpy of vaporization of 44.0±0.0 kJ/mol . The flash point is 77.1±0.0 °C . It has 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 4 freely rotating bonds .Relevant Papers One relevant paper titled “Synthesis and characterization of iodopropyl derivatives of adenosine 3” was found . This paper describes the syntheses of two potential cAMP affinity labels, one of which could potentially involve 3-Iodopropyl acetate .

Aplicaciones Científicas De Investigación

Degradable Polymers and Smart Materials

The 3-iodopropyl acetal moiety serves as a simple cleavable unit. When integrated into linear or network polymers, it undergoes acid-catalyzed hydrolysis, liberating hydrogen iodide (HI) and acrolein stoichiometrically . This unique behavior leads to a new mechanism of degradation with an acid-amplified, sigmoidal rate. These trigger-responsive, self-amplifying degradable polymers find applications in waste plastics management, 3D printing, and implantable biomaterials.

Polymer Coatings and Surface Modification

Surface modification plays a crucial role in material science. By incorporating 3-iodopropyl acetal into polymer coatings, researchers can create stimuli-responsive surfaces. Acid-triggered cleavage leads to changes in surface properties, such as wettability, adhesion, and release behavior.

Mecanismo De Acción

Target of Action

The primary targets of 3-Iodopropyl acetate are currently not well-defined in the literature. This compound is a derivative of propanol and acetate, suggesting it may interact with enzymes or receptors that process similar compounds. More research is needed to identify specific targets .

Mode of Action

It’s possible that it may act as a substrate for certain enzymes or bind to receptors that recognize similar compounds .

Pharmacokinetics

The pharmacokinetics of 3-Iodopropyl acetate, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not well-studied. As a small molecule, it may be absorbed in the gastrointestinal tract and distributed throughout the body. Its metabolism and excretion would likely involve enzymatic processes and renal clearance, respectively .

Result of Action

It’s possible that it may influence cellular processes related to propanol and acetate metabolism, but this is speculative .

Propiedades

IUPAC Name |

3-iodopropyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9IO2/c1-5(7)8-4-2-3-6/h2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSHRXKHZRVFVOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCCI | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Iodopropyl acetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-[(5-methyl-6,7-dihydro-8H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-a]pyrimidin-8-yl)methyl]phenyl ether](/img/structure/B3147321.png)

![4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B3147340.png)

![(3aS,4R,6R,7aR)-4-(Hydroxymethyl)-6-methoxytetrahydro-4H-furo[3,2-c]pyran-2(3H)-one](/img/structure/B3147400.png)